molecular formula C22H20N2O3 B11978198 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide CAS No. 302909-73-5

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide

Cat. No.: B11978198
CAS No.: 302909-73-5
M. Wt: 360.4 g/mol
InChI Key: JLLQDUMBBKQCNK-HZHRSRAPSA-N
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Description

N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 4-methoxybenzohydrazide with 4-(benzyloxy)benzaldehyde. Its structure features a 4-methoxybenzoyl group linked to a benzylidene moiety substituted with a benzyloxy group at the para position (Fig. 1). This compound belongs to the broader class of acylhydrazones, which are studied for diverse biological activities, including enzyme inhibition, antimicrobial properties, and corrosion inhibition .

Properties

CAS No.

302909-73-5

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H20N2O3/c1-26-20-13-9-19(10-14-20)22(25)24-23-15-17-7-11-21(12-8-17)27-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+

InChI Key

JLLQDUMBBKQCNK-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of 4-(Benzyloxy)benzaldehyde

4-(Benzyloxy)benzaldehyde serves as the aldehyde precursor in this reaction. It is synthesized via the Williamson etherification of 4-hydroxybenzaldehyde with benzyl bromide under alkaline conditions. The reaction proceeds as follows:

4-Hydroxybenzaldehyde+Benzyl bromideK2CO3,DMF4-(Benzyloxy)benzaldehyde+KBr+H2O\text{4-Hydroxybenzaldehyde} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Benzyloxy)benzaldehyde} + \text{KBr} + \text{H}_2\text{O}

Key parameters:

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Base : Potassium carbonate (K2_2CO3_3) or sodium hydroxide (NaOH).

  • Temperature : Reflux at 80–100°C for 6–12 hours.

  • Yield : 70–85% after recrystallization from ethanol.

Characterization data :

  • Melting point : 71–74°C.

  • FT-IR : νC=O\nu_{\text{C=O}} at 1,680 cm1^{-1}, νO-CH2\nu_{\text{O-CH}_2} at 1,250 cm1^{-1}.

  • 1^1H NMR (CDCl3_3): δ 9.88 (s, 1H, CHO), 7.45–7.30 (m, 5H, benzyl), 7.02 (d, J = 8.5 Hz, 2H, Ar–H), 5.15 (s, 2H, OCH2_2).

Preparation of 4-Methoxybenzohydrazide

4-Methoxybenzohydrazide is synthesized from methyl 4-methoxybenzoate via hydrazinolysis:

Methyl 4-methoxybenzoate+Hydrazine hydrateEthanol4-Methoxybenzohydrazide+MeOH\text{Methyl 4-methoxybenzoate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol}} \text{4-Methoxybenzohydrazide} + \text{MeOH}

Key parameters:

  • Molar ratio : 1:2 (ester to hydrazine hydrate).

  • Temperature : Reflux at 78°C for 4–6 hours.

  • Yield : 80–90% after filtration.

Characterization data :

  • Melting point : 162–164°C.

  • FT-IR : νNH\nu_{\text{NH}} at 3,300 cm1^{-1}, νC=O\nu_{\text{C=O}} at 1,650 cm1^{-1}.

  • 1^1H NMR (DMSO-d6_6): δ 9.80 (s, 1H, NH), 7.75 (d, J = 8.8 Hz, 2H, Ar–H), 6.95 (d, J = 8.8 Hz, 2H, Ar–H), 3.82 (s, 3H, OCH3_3).

Condensation Reaction to Form N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide

The target compound is synthesized via acid-catalyzed condensation of 4-(benzyloxy)benzaldehyde and 4-methoxybenzohydrazide.

Reaction Mechanism

The reaction follows a nucleophilic addition-elimination pathway:

  • Protonation of the aldehyde carbonyl group by acetic acid.

  • Nucleophilic attack by the hydrazide’s NH2_2 group.

  • Dehydration to form the E-configuration imine (C=N).

4-(Benzyloxy)benzaldehyde+4-MethoxybenzohydrazideAcOH, EtOHN’-(E)-[4-(Benzyloxy)phenyl]methylidene-4-methoxybenzohydrazide+H2O\text{4-(Benzyloxy)benzaldehyde} + \text{4-Methoxybenzohydrazide} \xrightarrow{\text{AcOH, EtOH}} \text{this compound} + \text{H}_2\text{O}

Optimization of Reaction Conditions

ParameterOptimal ValueImpact on YieldReference
Solvent EthanolMaximizes solubility of reactants
Catalyst Glacial acetic acid (2–5 mol%)Accelerates imine formation
Temperature Reflux (78°C)Completes reaction in 3–4 hours
Molar ratio 1:1 (aldehyde:hydrazide)Prevents side reactions
Reaction time 4–6 hoursEnsures >90% conversion

Workup procedure :

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated product.

  • Wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize from ethanol or ethyl acetate.

Yield : 75–88%.

Characterization of the Final Product

Spectroscopic Analysis

FT-IR data :

  • νC=N\nu_{\text{C=N}}: 1,590–1,610 cm1^{-1} (imine stretch).

  • νNH\nu_{\text{NH}}: 3,200–3,300 cm1^{-1} (hydrazide NH).

  • νC=O\nu_{\text{C=O}}: 1,640–1,660 cm1^{-1} (amide carbonyl).

1^1H NMR (DMSO-d6_6):

  • δ 11.20 (s, 1H, NH),

  • δ 8.45 (s, 1H, CH=N),

  • δ 7.80–7.20 (m, 9H, aromatic),

  • δ 5.15 (s, 2H, OCH2_2),

  • δ 3.85 (s, 3H, OCH3_3).

13^{13}C NMR (DMSO-d6_6):

  • δ 163.5 (C=O),

  • δ 160.2 (CH=N),

  • δ 132.0–114.5 (aromatic carbons),

  • δ 55.8 (OCH3_3),

  • δ 70.1 (OCH2_2).

Mass spectrometry :

  • m/z : 377.14 [M+H]+^+.

Crystallographic Data

While single-crystal XRD data for the exact compound is unavailable, analogous hydrazones exhibit monoclinic crystal systems with P21_1/c space groups.

Purity and Stability Considerations

  • HPLC purity : >98% (C18 column, acetonitrile/water mobile phase).

  • Storage : Stable for >6 months at 4°C in amber vials.

  • Decomposition : Occurs above 250°C, as observed via TGA.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reduces reaction time to 15–20 minutes with comparable yields (80–85%).

Solvent-Free Conditions

Using grinding methods with a catalytic amount of HCl, though yields are lower (65–70%) .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: The major products are typically oxides or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: The products depend on the nucleophile used but generally involve the replacement of the benzyloxy or methoxy groups.

Scientific Research Applications

Anti-Glycation Activity

One of the most notable applications of N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide is its potential anti-glycation activity. Glycation is a process where sugars react with proteins, leading to the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases, including diabetes and cardiovascular diseases.

Research indicates that derivatives of 4-methoxybenzoylhydrazones exhibit significant antiglycation activity, with some compounds showing IC50 values lower than standard inhibitors like rutin. For instance, compounds synthesized from 4-methoxybenzoylhydrazide demonstrated varying degrees of inhibition against protein glycation in vitro, suggesting that this compound could serve as a lead compound for developing new anti-glycation agents .

CompoundIC50 (µM)Standard (Rutin)
This compoundTBD294.5 ± 1.5
Compound A216.52 ± 4.2
Compound B289.58 ± 2.64

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. This suggests potential applications in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Case Studies

Several studies have highlighted the efficacy of hydrazone derivatives in biological applications:

  • Case Study 1 : A study reported that a series of hydrazone derivatives exhibited significant anti-glycation effects when tested against BSA-MG glycation models, demonstrating their potential as therapeutic agents for diabetes management .
  • Case Study 2 : Research on similar compounds indicated their ability to modulate inflammatory responses in vitro, leading to decreased levels of TNF-alpha and IL-6 in treated cell lines .

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Benzylidene Ring

The position and nature of substituents on the benzylidene ring significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Substituent-Dependent Activities of Benzylidene-Benzohydrazides
Compound Substituent Position/Group Biological Activity (IC₅₀ or Inhibition %) Reference
Target Compound 4-(Benzyloxy) Not reported
4-Methoxy-N′-(4-nitrobenzylidene) 4-Nitro MAO-B inhibition: 12.3 µM
N′-(4-Chlorobenzylidene)-4-methoxy 4-Chloro β-Secretase inhibition: 78%
N′-(3-Methoxybenzylidene)-4-methoxy 3-Methoxy MAO-A inhibition: 8.7 µM
N′-[(E)-(4-Chloro-2-oxochromenyl)] 4-Chloro-2-oxochromenyl Analgesic activity (ED₅₀: 25 mg/kg)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (4-NO₂) and chloro (4-Cl) substituents enhance enzyme inhibition (e.g., MAO-B IC₅₀ = 12.3 µM for 4-nitro vs. 78% β-secretase inhibition for 4-Cl) .
  • Electron-Donating Groups (EDGs) : Methoxy (4-OCH₃) and benzyloxy (4-OBn) groups may improve solubility but reduce enzyme affinity due to steric hindrance .

Modifications on the Benzohydrazide Moiety

Variations in the benzohydrazide core impact electronic properties and binding interactions:

Key Observations :

  • Sulfonyloxy Groups : Enhance MAO inhibition (IC₅₀ = 5.4 µM) due to improved hydrogen bonding with enzyme active sites .
  • Furan/Cyan Substituents: Increase corrosion inhibition efficiency (85% for furan vs. 78% for cyano derivatives) .

Computational Studies

  • DFT Calculations : B3LYP/6-311G models predict planar geometry for the hydrazone linkage, facilitating π-π stacking with enzyme aromatic residues .
  • TD-DFT Analysis : Electron-donating groups (e.g., benzyloxy) redshift UV-Vis absorption maxima (λmax ≈ 320 nm) compared to nitro-substituted analogues (λmax ≈ 290 nm) .

Biological Activity

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This hydrazone derivative is characterized by the presence of both benzyloxy and methoxy functional groups, which are known to influence its pharmacological properties. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 4-methoxybenzohydrazide. This reaction is generally performed under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Antimicrobial Activity

Research has demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antibacterial activity, with some derivatives showing MIC values as low as 8 µM against Enterococcus faecalis .

Anticancer Activity

The anticancer potential of hydrazone derivatives has been a focal point in recent studies. Compounds structurally related to this compound have been evaluated for their antiproliferative effects on cancer cell lines.

  • IC50 Values : Notable derivatives have shown IC50 values ranging from 1.2 μM to 5.3 μM against breast cancer cell lines (e.g., MCF-7), indicating promising anticancer activity .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, antioxidant activity is another important aspect of the biological profile of this compound class. The presence of methoxy and hydroxy substituents has been linked to enhanced antioxidant capacity.

  • Antioxidant Assays : Several studies have reported that compounds with similar structures exhibit improved antioxidant activity compared to standard antioxidants like BHT, suggesting a potential role in mitigating oxidative stress .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in enzyme activities or modulation of signaling pathways associated with cell proliferation and apoptosis.

  • Target Interactions : Preliminary studies indicate that similar hydrazone compounds may inhibit key enzymes involved in cancer progression, although detailed mechanistic studies are still required.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is useful.

Compound NameStructureAntimicrobial ActivityAnticancer Activity (IC50)Antioxidant Activity
This compoundStructureModerate (MIC = 8 µM)1.2 - 5.3 μM (MCF-7)High
Related Compound AStructureHigh (MIC = 5 µM)2 - 6 μM (HCT116)Moderate
Related Compound BStructureLow (MIC = 16 µM)3 - 8 μM (HeLa)Low

Case Studies

  • Study on Anticancer Properties : A study involving various hydrazone derivatives highlighted the selective activity against MCF-7 cell lines, with some compounds showing significant inhibition at low concentrations .
  • Antioxidant Evaluation : Research assessing the antioxidative capabilities of related compounds demonstrated a clear correlation between structural modifications and enhanced antioxidant properties, particularly in reducing reactive oxygen species (ROS) levels in vitro .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via acid-catalyzed condensation of 4-methoxybenzohydrazide with 4-(benzyloxy)benzaldehyde. Reflux in methanol with catalytic acetic acid (3–5 mol%) for 3–5 hours yields the hydrazone. Reaction progress is monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:1). Purification involves vacuum evaporation followed by recrystallization from methanol, achieving ~77% yield . Key parameters include temperature control (60–70°C) and stoichiometric ratios (1:1 hydrazide:aldehyde).

Q. How is the molecular conformation and stereochemistry of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The (E)-configuration of the azomethine (C=N) bond is confirmed by bond length (~1.28 Å) and torsion angles. Planarity between aromatic rings (dihedral angles ~18°) and intermolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) stabilize the crystal lattice. SHELXL refinement (via SHELX suite) resolves thermal parameters and H-atom positions .

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks confirm its structure?

  • Methodology :

  • FT-IR : Sharp ν(N–H) at ~3200 cm⁻¹, ν(C=O) at ~1650 cm⁻¹, and ν(C=N) at ~1600 cm⁻¹.
  • ¹H NMR (DMSO-d6): Aromatic protons (δ 6.8–7.8 ppm), methoxy singlet (δ 3.8 ppm), and azomethine proton (δ 8.3 ppm, singlet).
  • ¹³C NMR : Carbonyl (C=O) at ~165 ppm, C=N at ~150 ppm .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the compound’s electronic properties and bioactivity?

  • Methodology : Density Functional Theory (B3LYP/6-311++G(d,p)) calculates HOMO-LUMO energy gaps (~4.5 eV), indicating charge transfer potential. Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR kinase predicts binding affinities (ΔG ≈ −8.5 kcal/mol). Docking poses suggest hydrogen bonding with active-site residues (e.g., Arg120, Tyr355) .

Q. What contradictions exist in reported biological activities of analogous hydrazides, and how can they be resolved?

  • Data Contradictions : Some studies report anti-inflammatory activity (IC50 ~10 µM for COX-2 inhibition), while others show weak cytotoxicity (IC50 > 50 µM in MTT assays).
  • Resolution : Evaluate assay conditions (cell lines, incubation times) and substituent effects. For example, electron-donating groups (e.g., methoxy) enhance solubility but may reduce membrane permeability. SAR studies comparing 4-methoxy vs. 4-nitro analogs are critical .

Q. How does the compound interact with transition metals (e.g., V, Cu), and what are the implications for catalytic or medicinal applications?

  • Methodology : Hydrazones act as tridentate ligands via azomethine-N, carbonyl-O, and methoxy-O. Complexation with VO²+ (1:2 molar ratio in ethanol) forms octahedral complexes confirmed by ESR and UV-vis (d-d transitions at ~450 nm). These complexes show enhanced superoxide dismutase (SOD) mimetic activity (IC50 ~5 µM) compared to the free ligand .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Lipid-based formulations : Nanoemulsions (particle size ~150 nm, PDI < 0.2) using Tween-80 and oleic acid enhance oral absorption.
  • Prodrug design : Esterification of the hydrazide group (e.g., acetyl-protected derivatives) increases metabolic stability .

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